molecular formula C14H14N2O2 B1279517 Benzyl N-(4-aminophenyl)carbamate CAS No. 82720-42-1

Benzyl N-(4-aminophenyl)carbamate

Cat. No. B1279517
CAS RN: 82720-42-1
M. Wt: 242.27 g/mol
InChI Key: PITLFTKLRFOUEJ-UHFFFAOYSA-N
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Description

Benzyl N-(4-aminophenyl)carbamate, also known as BAPC, is an important synthetic intermediate in the pharmaceutical and agrochemical industries. It is widely used in the synthesis of various compounds, such as insecticides, herbicides, and pharmaceuticals. BAPC is also used in the synthesis of other compounds, such as polymers, dyes, and pigments. In addition, BAPC has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities.

Scientific Research Applications

Lipophilicity and Biological Activity

Benzyl N-(4-aminophenyl)carbamate derivatives have been studied for their hydro-lipophilic properties. A series of fluorinated benzyl carbamates of 4-aminosalicylanilides and related compounds were prepared to investigate their anticholinesterase and anti-inflammatory activity. It was found that lipophilicity significantly influences the biological activity of these compounds. The study provides insights into the correlations between lipophilicity, chemical structure, and biological activity of these derivatives (Jankech et al., 2020).

Application in Organic Synthesis

This compound has been used in the synthesis of various organic compounds. For instance, it has been involved in reactions leading to derivatives of 4-amino-4′-hydroxybiphenyl. The reactivity and scope of these reactions have been explored, highlighting the utility of this compound in organic synthesis and its potential for creating diverse chemical structures (Sheradsky & Nov, 1977).

Cholinesterase Inhibitors

A study involving this compound derivatives explored their potential as acetyl- and butyrylcholinesterase inhibitors. This research aimed at designing novel inhibitors for these enzymes, which are important targets in treating conditions like Alzheimer's disease. The study also conducted molecular docking and dynamics simulations to understand the interaction between these inhibitors and cholinesterase enzymes (Kos et al., 2021).

Mechanism of Action

Transcarbamation is a process interchange of the alkoxy moiety in carbamate moiety . Transcarbamation increases the number of functional group transformations reactions can possibly be executed than its mono carbamate, without affecting the other functional groups .

Safety and Hazards

Benzyl carbamate is harmful if inhaled and may cause respiratory irritation . It should be used only outdoors or in a well-ventilated area . In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Future Directions

The conversion of carbamates to amides in a single-step process is gaining attention because it is more advantageous than the simple amide synthesis from acid chloride and amine . This is due to the poor solubility of some amines in organic solvents, whereas the carbamates are commonly soluble in most of the solvents . Some carbamates, especially benzyl carbamates, are readily available and thus serve conveniently as starting materials .

properties

IUPAC Name

benzyl N-(4-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITLFTKLRFOUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460220
Record name Benzyl N-(4-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82720-42-1
Record name Benzyl N-(4-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Diaminobenzene (1.081 g) was dissolved in tetrahydrofuran (50 ml) under a nitrogen atmosphere while stirring, and then triethylamine (2.01 ml) and benzyl chloroformate (1.71 ml) were added dropwise thereto while cooling in an ice-bath, followed by raising the temperature gradually up to room temperature. After 7 hrs, to the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate, followed by extracting with ethyl acetate. The organic layer was washed with brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure to give a residue, which was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:1). Fractions containing the target compound were concentrated to give a residue, which was then suspended in hexane-ethyl acetate. The solid was filtered off, and dried under aeration to provide the titled compound (1.093 g, 45%) as pale yellow powder.
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.01 mL
Type
reactant
Reaction Step Two
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

Synthesis routes and methods II

Procedure details

1,4-Phenylenediamine (10 g, 0.093 mol) was stirred rapidly in dichloromethane (800 mL) with diisopropylethylamine (16 mL, 0.093 mol) and the solution cooled to 0° C. A solution of benzyl chloroformate (13 mL, 0.093 mol) in dichloromethane (100 mL) was added very slowly via a dropping funnel. The reaction was left to warm to room temperature over 16 h and concentrated in vacuo. The remaining residue was purified by column chromatography on silica eluting with ethyl acetate/petroleum ether (using a gradient from 25% to 80%) to give 1 as a cream solid (15.5 g, 69.6%). 1H NMR (CDCl3, 400 MHz) δ 3.56 (s(br), 2H, NH2), 5.18 (s, 2H, CH2), 6.45 (s(br), 1H, NH), 6.64 (d, 2H, J=8.8 Hz, ArH), 7.15 (d, 2H, J=6.9 Hz, ArH), 7.36 (m, 5H, ArH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
69.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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